molecular formula C11H9FN2S B10967091 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine

2-[(3-Fluorobenzyl)sulfanyl]pyrimidine

Cat. No.: B10967091
M. Wt: 220.27 g/mol
InChI Key: JBFFEXXWGGDBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine typically involves the nucleophilic substitution reaction of a pyrimidine derivative with a 3-fluorobenzyl sulfide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(3-Fluorobenzyl)sulfanyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

  • 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine
  • 2-[(4-Fluorobenzyl)sulfanyl]pyrimidine
  • 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyrimidine

Comparison: 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine is unique due to the position of the fluorine atom on the benzyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C11H9FN2S

Molecular Weight

220.27 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]pyrimidine

InChI

InChI=1S/C11H9FN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2

InChI Key

JBFFEXXWGGDBCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.